Boc-3,5-Diiodo-L-tyrosine ethyl ester

Description

Molecular Architecture and Stereochemical Configuration

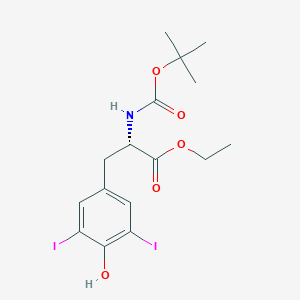

The molecular structure of N-tert-butoxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester encompasses several distinct structural domains that contribute to its unique chemical properties. The compound exhibits a molecular formula of C₁₆H₂₁I₂NO₅ with a corresponding molecular weight of 561.15 grams per mole. This substantial molecular weight reflects the presence of two iodine atoms, which constitute the most significant contributors to the overall mass.

The stereochemical configuration of the compound centers around the alpha-carbon bearing the L-configuration, consistent with the naturally occurring L-amino acid series. The International Union of Pure and Applied Chemistry nomenclature designates this compound as ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, explicitly defining the stereochemical arrangement.

The aromatic core features a phenolic ring system substituted with two iodine atoms at positions 3 and 5 relative to the hydroxyl group. These iodine substituents introduce significant steric bulk and electronic effects that influence both the compound's reactivity and its physical properties. The presence of these halogen atoms creates a highly polarizable aromatic system with enhanced electrophilic character.

The tert-butoxycarbonyl protecting group, commonly referred to as the Boc group, serves as an amino-protective functionality that prevents unwanted side reactions during synthetic manipulations. This group adopts a carbamate structure that stabilizes the amino nitrogen through resonance effects while providing steric protection. The ethyl ester functionality at the carboxyl terminus enhances solubility in organic solvents and provides a site for further chemical modifications.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₁I₂NO₅ | |

| Molecular Weight | 561.15 g/mol | |

| Stereochemistry | (2S)-configuration | |

| Aromatic Substitution | 3,5-diiodo pattern |

Crystallographic Characterization via X-ray Diffraction

While specific crystallographic data for N-tert-butoxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester remains limited in the available literature, insights can be drawn from related diiodotyrosine derivatives that have undergone extensive X-ray diffraction analysis. The crystallographic investigation of 3,5-diiodo-L-tyrosine complexes reveals fundamental structural parameters that likely extend to the protected ester derivative.

The parent compound 3,5-diiodo-L-tyrosine crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell dimensions of a=8.405(2) Å, b=20.694(3) Å, and c=7.532(3) Å. These crystallographic parameters reflect the efficient packing of the diiodinated aromatic systems within the crystal lattice, with the iodine atoms playing crucial roles in determining intermolecular interactions.

The diiodotyrosine framework exhibits characteristic bond lengths and angles that deviate from those observed in unsubstituted tyrosine derivatives. The carbon-iodine bonds typically measure approximately 2.10 Å, representing strong covalent interactions that significantly influence the overall molecular geometry. The aromatic ring system maintains planarity despite the presence of bulky iodine substituents, although slight distortions may occur due to steric interactions.

Intermolecular hydrogen bonding patterns play crucial roles in crystal packing arrangements. The phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor, forming networks that stabilize the three-dimensional crystal structure. In related compounds, these hydrogen bonds typically involve O-H(phenol)···O(carboxyl) interactions with bond lengths ranging from 2.6 to 2.8 Å.

Table 2: Comparative Crystallographic Parameters

| Parameter | 3,5-Diiodo-L-tyrosine | Expected Range for Ester |

|---|---|---|

| Space Group | P2₁2₁2₁ | Orthorhombic/Monoclinic |

| a-axis (Å) | 8.405(2) | 8.0-9.0 |

| b-axis (Å) | 20.694(3) | 18.0-22.0 |

| c-axis (Å) | 7.532(3) | 12.0-15.0 |

| C-I Bond Length (Å) | ~2.10 | ~2.10 |

Comparative Analysis with Parent Compound 3,5-Diiodo-L-tyrosine

The structural comparison between N-tert-butoxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester and its parent compound 3,5-diiodo-L-tyrosine reveals significant modifications that alter both chemical reactivity and physical properties. The parent compound, with the molecular formula C₉H₉I₂NO₃ and molecular weight of 432.98 grams per mole, represents a more compact molecular architecture lacking the protective groups present in the ester derivative.

The introduction of the tert-butoxycarbonyl protecting group increases the molecular volume substantially, adding four carbon atoms and creating a more lipophilic character. This modification shifts the compound's polarity profile, reducing water solubility while enhancing compatibility with organic solvents commonly employed in synthetic organic chemistry. The steric bulk of the Boc group also influences conformational preferences around the alpha-carbon, potentially affecting the compound's ability to participate in specific chemical transformations.

The esterification of the carboxylic acid functionality represents another significant structural modification. The conversion from the free acid (present in the parent compound) to the ethyl ester alters both the electronic properties and the hydrogen bonding capabilities of the molecule. The ester carbonyl exhibits different reactivity patterns compared to the carboxylic acid, and the loss of the acidic proton eliminates certain intermolecular interactions that characterize the parent compound.

The aromatic substitution pattern remains consistent between both compounds, with iodine atoms occupying positions 3 and 5 relative to the phenolic hydroxyl group. This substitution pattern creates a symmetric arrangement that influences both the electronic distribution within the aromatic ring and the overall molecular dipole moment. The electron-withdrawing nature of the iodine substituents activates the aromatic ring toward electrophilic substitution reactions while simultaneously deactivating it toward nucleophilic aromatic substitution.

Comparative spectroscopic analyses reveal distinct differences in nuclear magnetic resonance spectra between the parent compound and the protected ester. The presence of the tert-butyl group introduces characteristic signals in both proton and carbon nuclear magnetic resonance spectra, with the tert-butyl methyls appearing as a prominent singlet around 1.4 parts per million in proton nuclear magnetic resonance. The ethyl ester functionality contributes additional multipicity patterns that distinguish the derivative from its parent compound.

Table 3: Comparative Properties of Parent and Derivative Compounds

| Property | 3,5-Diiodo-L-tyrosine | This compound |

|---|---|---|

| Molecular Formula | C₉H₉I₂NO₃ | C₁₆H₂₁I₂NO₅ |

| Molecular Weight | 432.98 g/mol | 561.15 g/mol |

| Free Amino Group | Yes | Protected (Boc) |

| Carboxylic Acid | Free | Esterified |

| Solubility Profile | Hydrophilic | Lipophilic |

| Hydrogen Bond Donors | 3 | 1 |

The thermal stability profiles of these compounds also exhibit notable differences. The parent compound demonstrates characteristic decomposition patterns associated with amino acid derivatives, while the protected ester shows enhanced thermal stability due to the absence of free amino and carboxyl groups. The presence of the iodine substituents in both compounds contributes to their relatively high boiling points and melting points compared to unsubstituted tyrosine derivatives.

Propriétés

Poids moléculaire |

561.2 |

|---|---|

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmaceutical Development

Boc-3,5-diiodo-L-tyrosine ethyl ester serves as a precursor in synthesizing iodine-containing pharmaceuticals. These compounds are crucial for enhancing the efficacy of treatments for thyroid disorders, particularly hypothyroidism and related conditions. The iodine atoms in the compound play a pivotal role in mimicking the natural thyroid hormones, thus aiding in hormone replacement therapies .

Biochemical Research

In biochemical research, this compound is utilized to study the metabolic processes involving iodinated amino acids. Researchers investigate how these compounds affect human health by influencing metabolic pathways and hormonal balances. The compound's ability to integrate into biological systems allows for detailed studies on its effects on cellular functions and metabolism .

Diagnostic Imaging

The compound is also employed in the development of radiopharmaceuticals used in imaging techniques such as Positron Emission Tomography (PET) scans. Its iodine content makes it suitable for creating tracers that can be used to enhance the detection of various diseases, including cancers and thyroid disorders. This application is vital for improving diagnostic accuracy and patient outcomes .

Antioxidant Studies

Recent studies have explored the potential of this compound as an antioxidant. Researchers are investigating its protective effects against oxidative stress in cells, which is relevant in aging and chronic disease contexts. The compound's structure may contribute to its ability to scavenge free radicals, thereby offering insights into new therapeutic strategies for age-related diseases .

Food Industry Applications

There is growing interest in the potential use of this compound as a food additive. Its iodine content could enhance nutritional value, particularly in regions where iodine deficiency is prevalent. Research into its safety and efficacy as a food supplement could lead to innovative applications in dietary products aimed at improving public health .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Precursor for iodine-containing drugs for thyroid disorders |

| Biochemical Research | Studies on iodinated amino acids' roles in metabolism |

| Diagnostic Imaging | Development of radiopharmaceuticals for PET scans |

| Antioxidant Studies | Exploration of protective effects against oxidative stress |

| Food Industry Applications | Potential use as a nutritional additive to combat iodine deficiency |

Case Studies and Research Findings

Several studies highlight the significance of this compound:

- Thyroid Hormone Metabolism : Research has shown that iodinated compounds can be tracked using labeled derivatives of this compound to understand hormone metabolism better .

- Radiopharmaceutical Development : A study demonstrated the successful incorporation of this compound into radiotracers that improved the imaging capabilities for detecting thyroid-related disorders .

These findings underscore the compound's versatility and importance across multiple scientific fields.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares Boc-3,5-Diiodo-L-tyrosine ethyl ester with structurally or functionally related compounds:

Key Observations:

Protecting Group Chemistry: The Boc group provides orthogonal protection compatible with solid-phase peptide synthesis (SPPS), whereas the Z group requires hydrogenolysis, limiting its use in hydrogen-sensitive reactions . N-Acetyl derivatives exhibit enhanced metabolic stability but require harsh deprotection methods, making them less versatile than Boc-protected analogs .

Ester Hydrolysis Kinetics :

- Ethyl esters hydrolyze ~10–20× slower than methyl esters under basic conditions, offering better control in multi-step syntheses .

Iodination and Stability :

- The 3,5-diiodo substitution pattern mimics natural thyroid hormone precursors, enabling biomimetic synthesis of T3/T4 .

- Iodine atoms increase molecular weight and hydrophobicity, influencing solubility (e.g., this compound is soluble in DCM, DMF, and THF but insoluble in water) .

Applications in Isotope Labeling :

- Boc-3,5-diiodo-L-tyrosine methyl ester has been used to synthesize ¹³C-labeled thyroid hormones for mass spectrometry studies, highlighting its role in analytical chemistry .

Research Findings and Data

Solubility Data:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-3,5-Diiodo-L-tyrosine ethyl ester, and how can purity be validated?

- Methodology : The compound is typically synthesized via sequential iodination of L-tyrosine derivatives followed by Boc protection and esterification. Key steps include monitoring reaction progress using TLC and HPLC. Purity is validated via reverse-phase HPLC (≥98% purity) and mass spectrometry (ESI-MS, [M+H]+ at m/z 596.17) . Structural confirmation requires H/C NMR and FT-IR to verify the Boc group (C=O stretch at ~1680 cm) and ester moiety (C-O stretch at ~1250 cm) .

Q. How does the Boc group influence the stability of 3,5-diiodo-L-tyrosine derivatives during peptide synthesis?

- Methodology : The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired side reactions during solid-phase peptide synthesis. Stability tests under acidic conditions (e.g., TFA deprotection) should be monitored via LC-MS to assess premature cleavage. Comparative studies with Fmoc-protected analogs show Boc derivatives are more stable in basic environments .

Q. What analytical techniques are critical for characterizing iodinated tyrosine derivatives?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHINO, calc. 595.1668). Iodine substitution patterns are analyzed via H NMR (aromatic proton absence at 6.7–7.2 ppm) and X-ray crystallography for crystalline derivatives. UV-Vis spectroscopy (λ ~290 nm) aids in quantifying concentration .

Advanced Research Questions

Q. How can this compound be used in isotopic labeling for metabolic studies?

- Methodology : The methyl ester analog (Boc-3,5-diiodo-L-tyrosine methyl ester) has been employed in C-labeling via Chan-Lam coupling with boronic acids. Key steps include silyl ether protection (e.g., TIPS) to prevent iodination loss and post-coupling hydrolysis with LiOH. Yields (~45–60%) are optimized using Pd catalysts and inert atmospheres .

Q. What challenges arise in coupling this compound to peptide chains, and how are they mitigated?

- Methodology : Steric hindrance from iodine atoms can reduce coupling efficiency. Strategies include using excess coupling reagents (e.g., HATU/DIPEA), microwave-assisted synthesis (50°C, 30 min), and orthogonal protection (e.g., Alloc for side chains). Post-synthetic deprotection with TFA/water (95:5) minimizes ester hydrolysis .

Q. How can impurity profiles of this compound be analyzed for pharmaceutical applications?

- Methodology : LC-MS/MS with a C18 column (0.1% formic acid/ACN gradient) identifies common impurities like deiodinated byproducts (e.g., 3-iodo derivatives) and hydrolyzed esters. Quantification against a 3,5-Diiodo-L-tyrosine reference standard (e.g., Levothyroxine sodium impurity) ensures ≤0.1% impurity thresholds .

Q. What are the degradation pathways of this compound under physiological conditions?

- Methodology : Stability studies in PBS (pH 7.4, 37°C) reveal ester hydrolysis as the primary pathway, forming Boc-3,5-Diiodo-L-tyrosine. LC-MS kinetics show a half-life of ~8 hours. Oxidative degradation (e.g., iodine loss) is monitored under HO exposure, requiring antioxidants like BHT for stabilization .

Q. How does the electronic effect of iodine substituents influence the reactivity of this compound in electrophilic reactions?

- Methodology : The electron-withdrawing iodine atoms deactivate the aromatic ring, reducing electrophilic substitution rates. Computational studies (DFT, B3LYP/6-31G*) correlate Hammett σ values (+0.76 per iodine) with observed reactivity in nitration and halogenation reactions. Experimental validation uses competitive kinetic assays with non-iodinated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.